1,4,7-Trithiacyclononane

Description

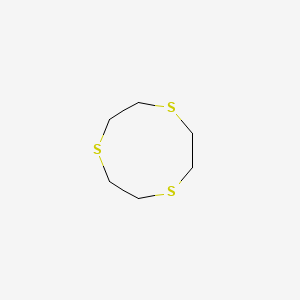

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,4,7-trithionane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12S3/c1-2-8-5-6-9-4-3-7-1/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQNPKQVPJAHPSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCSCCS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40215934 | |

| Record name | 1,4,7-Trithionane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40215934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6573-11-1 | |

| Record name | 1,4,7-Trithiacyclononane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6573-11-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4,7-Trithiacyclononane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006573111 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4,7-Trithionane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40215934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4,7-Trithiacyclononane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4,7-TRITHIACYCLONONANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UD7TP2TQQ7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,4,7-Trithiacyclononane: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4,7-Trithiacyclononane, commonly referred to as[1]aneS₃, is a sulfur-containing macrocycle that has garnered significant interest in the scientific community. Its unique structural conformation and ability to act as a potent tridentate ligand have made it a versatile building block in coordination chemistry, catalysis, and the development of novel therapeutic and diagnostic agents. This guide provides a comprehensive overview of the core properties of this compound, including its physical, chemical, and structural characteristics. Detailed experimental protocols for its synthesis and the preparation of its metal complexes are presented, alongside a summary of its applications, particularly in the realm of radiopharmaceuticals.

Core Properties of this compound

This compound is a cyclic thioether with the chemical formula (CH₂CH₂S)₃.[2] It is a colorless solid that is insoluble in water but soluble in chlorocarbons and acetone.[2] Its key properties are summarized in the tables below.

Physical and Chemical Properties

| Property | Value | Reference |

| IUPAC Name | 1,4,7-Trithionane | [3] |

| Other Names | [1]aneS₃, Triethylene trisulfide | [3] |

| CAS Number | 6573-11-1 | [4] |

| Molecular Formula | C₆H₁₂S₃ | [2][3] |

| Molecular Weight | 180.35 g/mol | [2][4] |

| Appearance | Colorless solid | [2] |

| Melting Point | 78-81 °C | [2][4] |

| Boiling Point | Decomposes | [2] |

| Solubility | Insoluble in water; Soluble in chlorocarbons, acetone | [2] |

Crystallographic Data

The crystal structure of free this compound reveals a conformation where the sulfur atoms are directed towards the center of the ring, a feature that is crucial for its strong coordination to metal ions.[5]

| Parameter | Value | Reference |

| Crystal System | Rhombohedral | [5] |

| Space Group | R3c | [5] |

| a (Å) | 12.584 (3) | [5] |

| b (Å) | 12.584 (3) | [5] |

| c (Å) | 9.209 (2) | [5] |

| Z | 6 | [5] |

| Density (calculated) | 1.42 g/cm³ | [5] |

| S-S transannular distance (Å) | 3.45 | [5] |

Coordination Chemistry

This compound is a powerful tridentate ligand that forms stable complexes with a wide variety of transition metal ions, including those considered "hard" cations like iron(II) and copper(II).[2] It typically forms octahedral complexes with a formula of [M([1]aneS₃)₂]²⁺.[2] The unique facial coordination of the ligand imparts unusual structural and electronic properties to the resulting metal complexes.

Crystallographic Data of Selected Metal Complexes

| Complex | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |

| --INVALID-LINK--1]aneS₃)₂₂ | Monoclinic | P2₁/c | 8.681 (2) | 11.685 (3) | 11.624 (3) | 106.57 (2) | [6] |

| --INVALID-LINK--1]aneS₃)₂₂ | Orthorhombic | Pbca | 19.789 (40) | 15.235 (12) | 9.202 (3) | - | [6] |

| --INVALID-LINK--1]aneS₃)₂₂ | Orthorhombic | Pbca | 21.169 (3) | 15.193 (2) | 8.729 (2) | - | [6] |

| --INVALID-LINK--1]aneS₃)₂₃ | Monoclinic | I2/m | 11.329 (3) | 9.692 (3) | 14.909 (4) | 101.77 (2) | [7] |

Electrochemical Properties

The electrochemical behavior of this compound complexes is of significant interest. For example, the rhodium complex [Rh([1]aneS₃)₂]³⁺ exhibits two reversible one-electron reductions, corresponding to the Rh(III)/Rh(II) and Rh(II)/Rh(I) redox couples.[7]

| Complex | Redox Couple | E₁/₂ (V vs. Fc/Fc⁺) | Reference |

| [Rh([1]aneS₃)₂]³⁺ | Rh(III)/Rh(II) | -0.71 | [7] |

| [Rh([1]aneS₃)₂]³⁺ | Rh(II)/Rh(I) | -1.08 | [7] |

Experimental Protocols

Synthesis of this compound

A high-yield, one-step synthesis of this compound has been developed. The general workflow for this synthesis is depicted below.

Caption: General workflow for the synthesis of this compound.

Detailed Protocol: A detailed protocol for a simple, high-yield synthesis is as follows:

-

Reaction Setup: In a three-necked flask equipped with a reflux condenser and a mechanical stirrer, dissolve sodium sulfide nonahydrate in dimethylformamide (DMF).

-

Addition of Reactant: Slowly add 1,2-dibromoethane to the stirred solution at room temperature.

-

Reaction: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by techniques such as gas chromatography.

-

Work-up: After cooling, pour the reaction mixture into a large volume of water and extract with a suitable organic solvent (e.g., dichloromethane).

-

Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.

Synthesis of a Representative Metal Complex: Ni([1]aneS₃)₂₂

The synthesis of bis(this compound)nickel(II) tetrafluoroborate is a straightforward procedure.

-

Ligand Dissolution: Dissolve this compound in a suitable solvent such as ethanol or acetonitrile.

-

Addition of Metal Salt: To this solution, add a solution of nickel(II) tetrafluoroborate hexahydrate in the same solvent.

-

Complex Formation: Stir the resulting mixture at room temperature. The formation of the complex is often indicated by a color change.

-

Isolation of the Product: The product, --INVALID-LINK--1]aneS₃)₂₂, will precipitate from the solution. The precipitate is collected by filtration, washed with cold solvent and then a non-polar solvent like diethyl ether, and dried under vacuum.

Applications in Drug Development and Beyond

The unique coordination properties of this compound and its derivatives make them valuable in various applications, including the development of radiopharmaceuticals. The ability to stably chelate radionuclides like Technetium-99m (⁹⁹ᵐTc) and Rhenium-186/188 (¹⁸⁶/¹⁸⁸Re) is of particular interest for diagnostic imaging and targeted radiotherapy, respectively.

The general workflow for the development of a[1]aneS₃-based radiopharmaceutical is outlined below.

Caption: Logical workflow for developing[1]aneS₃-based radiopharmaceuticals.

The process involves first synthesizing the[1]aneS₃ ligand, which is then often conjugated to a biological targeting molecule. This bioconjugate is subsequently radiolabeled with a suitable radionuclide. The resulting radiopharmaceutical can then be used for either diagnostic imaging or targeted therapy, depending on the decay properties of the chosen radionuclide.

Conclusion

This compound is a macrocyclic ligand with a rich coordination chemistry. Its pre-organized conformation for facial binding leads to the formation of highly stable metal complexes with unique properties. The straightforward synthesis of the ligand and its complexes, coupled with its strong metal-binding capabilities, has paved the way for its use in diverse fields, from fundamental coordination chemistry to the development of advanced medical imaging and therapeutic agents. This guide has provided a foundational understanding of the key properties and experimental methodologies associated with this important molecule, offering a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences.

References

- 1. 1,4,7-Triazacyclononane-Based Chelators for the Complexation of [186Re]Re- and [99mTc]Tc-Tricarbonyl Cores - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | C6H12S3 | CID 373835 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound 97 6573-11-1 [sigmaaldrich.com]

- 5. electronicsandbooks.com [electronicsandbooks.com]

- 6. researchgate.net [researchgate.net]

- 7. Homoleptic hexathia complexes of rhodium. The synthesis, electrochemistry, and single-crystal X-ray structure of [RhL2][PF6]3(L = this compound) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide on the Synthesis and Characterization of 1,4,7-Trithiacyclononane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1,4,7-trithiacyclononane, a crucial tridentate thioether ligand in coordination chemistry. The document details established synthetic protocols and outlines the analytical techniques used for its characterization, presenting quantitative data in a clear and accessible format.

Synthesis of this compound

This compound, also known as[1]aneS₃, is a nine-membered ring containing three thioether groups. Several synthetic routes have been developed for its preparation, with variations in yield and reaction conditions. Below are detailed protocols for three prominent methods.

High-Yield One-Step Synthesis via Cesium Carbonate

A highly efficient one-step synthesis of this compound has been reported, affording the product in excellent yield. This method utilizes the template effect of the cesium cation to facilitate the cyclization reaction.

Experimental Protocol:

The synthesis is typically carried out by reacting 1,2-dibromoethane with sodium sulfide. A notable high-yield procedure involves the reaction of bis(2-mercaptoethyl) sulfide with 1,2-dibromoethane in the presence of cesium carbonate in dimethylformamide (DMF). This approach has been shown to produce this compound in yields of up to 95%.

Reaction Conditions and Yield:

| Parameter | Value |

| Reactants | bis(2-mercaptoethyl) sulfide, 1,2-dibromoethane |

| Base | Cesium Carbonate (Cs₂CO₃) |

| Solvent | Dimethylformamide (DMF) |

| Temperature | Room Temperature |

| Reaction Time | Several hours |

| Yield | Up to 95% |

Synthesis from 1,2-Dibromoethane and Sodium Sulfide

A common and straightforward method for the synthesis of this compound involves the reaction of 1,2-dibromoethane and sodium sulfide.

Experimental Protocol:

In a typical procedure, a solution of sodium sulfide is prepared in a suitable solvent, such as ethanol or a mixture of ethanol and water. 1,2-Dibromoethane is then added dropwise to the stirred solution at a controlled temperature. The reaction mixture is refluxed for several hours to ensure complete reaction. After cooling, the product is extracted with an organic solvent, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or chromatography.

Alternative Synthesis Route

An earlier method for the synthesis of this torsionally strained monocyclic polythiaether was described by Gerber, Chongsawangvirod, Leung, and Ochrymowycz in 1977.[2] While specific details of the experimental protocol require consulting the original publication, this work laid the foundation for subsequent synthetic efforts.

Synthesis Workflow Diagram:

Caption: General workflow for the synthesis of this compound.

Characterization of this compound

The synthesized this compound is characterized using a variety of analytical techniques to confirm its structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound. Due to the symmetry of the molecule, the ¹H and ¹³C NMR spectra are relatively simple.

¹H NMR Data (in CDCl₃):

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.9 | s | 12H | -S-CH₂-CH₂-S- |

¹³C NMR Data (in CDCl₃):

| Chemical Shift (δ) ppm | Assignment |

| ~33 | -S-CH₂-CH₂-S- |

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight of this compound and to confirm its elemental composition through high-resolution mass spectrometry (HRMS).

Mass Spectrometry Data:

| Technique | Ion | Calculated m/z | Found m/z |

| HRMS | [M+H]⁺ | 181.0178 | Data to be obtained from experimental results |

| HRMS | [M]⁺ | 180.0101 | Data to be obtained from experimental results |

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, and sulfur in the synthesized compound, which is compared with the theoretical values.

Elemental Analysis Data for C₆H₁₂S₃:

| Element | Theoretical (%) | Found (%) |

| Carbon (C) | 39.96 | Data to be obtained from experimental results |

| Hydrogen (H) | 6.71 | Data to be obtained from experimental results |

| Sulfur (S) | 53.33 | Data to be obtained from experimental results |

X-ray Crystallography

The solid-state structure of this compound has been determined by X-ray crystallography. It crystallizes in a rhombohedral space group (R-3) with the molecule adopting a stable endodentate ("crown") conformation.

Crystallographic Data:

| Parameter | Value |

| Crystal System | Rhombohedral |

| Space Group | R-3 |

| a (Å) | 9.876(2) |

| b (Å) | 9.876(2) |

| c (Å) | 9.876(2) |

| α (°) | 115.15(2) |

| β (°) | 115.15(2) |

| γ (°) | 115.15(2) |

| Z | 1 |

Characterization Workflow Diagram:

Caption: Workflow for the characterization of this compound.

Signaling Pathways and Applications

This compound is primarily utilized as a tridentate ligand in coordination chemistry to form stable complexes with a variety of transition metals. These metal complexes have found applications in diverse areas, including bioinorganic chemistry, catalysis, and materials science. There are no known direct signaling pathways involving the free ligand itself in biological systems. Its significance in the context of drug development and biological research lies in its ability to form stable chelates with metal ions that can then be tethered to biomolecules or used as catalysts in biological systems.

Logical Relationship Diagram:

Caption: Applications stemming from the coordination chemistry of this compound.

References

An In-depth Technical Guide to Thioether Macrocyclic Ligands

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thioether macrocyclic ligands are a fascinating and versatile class of compounds that have garnered significant attention in coordination chemistry and have shown immense potential in various applications, including catalysis and drug development.[1] These macrocycles are characterized by a cyclic structure containing multiple thioether (-S-) linkages. The sulfur atoms, with their soft donor properties, exhibit a strong affinity for a wide range of metal ions, particularly soft and borderline transition metals.[1] This interaction leads to the formation of stable metal complexes with unique structural and electronic properties.

The study of thioether macrocycles has been spurred by their biological relevance, as thioether binding is observed in crucial biological systems. For instance, methionine residues in proteins play a vital role in coordinating metal ions in metalloproteins like plastocyanin and azurin.[1] The macrocyclic nature of these ligands imparts a higher degree of preorganization compared to their acyclic counterparts, leading to enhanced thermodynamic stability and kinetic inertness of their metal complexes, a phenomenon known as the macrocyclic effect.[2]

This technical guide provides a comprehensive overview of thioether macrocyclic ligands, covering their synthesis, coordination chemistry, and applications, with a particular focus on aspects relevant to researchers and professionals in drug development.

Synthesis of Thioether Macrocyclic Ligands

The synthesis of thioether macrocycles can be broadly categorized into two main approaches: direct synthesis and template-assisted synthesis.

Direct Synthesis: This method involves the direct reaction of a dihaloalkane with a dithiol in the presence of a base. While straightforward, this approach often suffers from low yields due to the competing formation of linear polymers. High-dilution techniques are typically employed to favor intramolecular cyclization over intermolecular polymerization.

Template-Assisted Synthesis: A more efficient and widely used method is the template synthesis, where a metal ion is used to pre-organize the acyclic precursors into a conformation that favors cyclization.[3][4][5] The metal ion acts as a template, holding the reactive ends of the precursor molecules in proximity, thus promoting the intramolecular ring-closing reaction and significantly improving the yield of the desired macrocycle. Alkali and alkaline earth metal ions are commonly used as templates in the synthesis of crown ethers, and a similar principle applies to the synthesis of thioether macrocycles using transition metal ions.[6]

A general workflow for the synthesis and characterization of thioether macrocyclic ligands is depicted below.

Coordination Chemistry

Thioether macrocycles are excellent ligands for a variety of metal ions, forming complexes with diverse coordination geometries and oxidation states.[1] The sulfur atoms act as soft Lewis bases, preferentially binding to soft Lewis acidic metal centers such as Pd(II), Pt(II), Au(I/III), Ag(I), Cu(I/II), and Hg(II).[1][7][8][9]

The coordination number and geometry of the resulting metal complex are influenced by several factors, including the size of the macrocyclic ring, the number of sulfur donor atoms, and the nature of the metal ion. For example, the small and rigid 1,4,7-trithiacyclononane ([10]aneS3) often acts as a tridentate facial capping ligand, forming complexes with octahedral or square pyramidal geometries.[11] Larger and more flexible macrocycles like 1,4,8,11-tetrathiacyclotetradecane ([3]aneS4) can encapsulate metal ions or bridge multiple metal centers, leading to the formation of mononuclear, binuclear, or polymeric structures.

The table below summarizes the stability constants for selected metal complexes with thioether macrocyclic ligands.

| Ligand | Metal Ion | Log K | Reference |

| This compound ([10]aneS3) | Cu(II) | 7.3 | [2] |

| This compound ([10]aneS3) | Ni(II) | 4.1 | [2] |

| 1,4,8,11-Tetrathiacyclotetradecane ([3]aneS4) | Cu(II) | 12.3 | [2] |

| 1,4,8,11-Tetrathiacyclotetradecane ([3]aneS4) | Ni(II) | 8.2 | [2] |

The metal-sulfur (M-S) bond lengths in these complexes are a key parameter for understanding the nature of the coordination bond. The table below provides representative M-S bond lengths for some metal-thioether macrocycle complexes determined by X-ray crystallography.

| Complex | Metal-Sulfur Bond Length (Å) | Reference |

| --INVALID-LINK--10]aneS3)22 | Au-S(1) = 2.839(5), Au-S(2) = 2.462(5), Au-S(3) = 2.452(5) | [7][8] |

| --INVALID-LINK--12]aneS6)2 (at 150K) | Ag-S = 2.569(7), 2.720(6) | [7][8] |

| [Ge([10]aneS3)][OTf]2 | Ge-S (avg) = 2.33 | [13] |

| [Sn([10]aneS3)][OTf]2 | Sn-S (avg) = 2.53 | [13] |

| [Pb([10]aneS3)][OTf]2 | Pb-S (avg) = 2.72 | [13] |

The logical relationship between ligand properties, metal ion characteristics, and the resulting complex's structure and stability is illustrated in the following diagram.

Applications

The unique properties of thioether macrocyclic ligands and their metal complexes have led to their exploration in a variety of fields.

Catalysis: Metal complexes of thioether macrocycles have shown promise as catalysts in a range of organic transformations, including oxidation reactions and asymmetric synthesis.[14][15] The thioether ligands can stabilize different oxidation states of the metal center, which is crucial for catalytic cycles. The macrocyclic framework can also provide a specific steric and electronic environment around the metal, influencing the selectivity of the catalytic reaction.

The table below presents some examples of the catalytic activity of thioether macrocycle complexes.

| Catalyst | Reaction | Turnover Number (TON) | Enantiomeric Excess (ee) | Reference |

| [Fe(porphyrin)] complex | Cyclooctane oxidation | 122,640 | - | [14] |

| Chiral Phosphoric Acid | Asymmetric thiocarboxylysis | - | up to 99% | [15][16] |

Drug Development: Macrocyclic compounds, in general, are an emerging class of therapeutics.[12][17] Thioether-cyclized peptides, in particular, have shown high potency and selectivity for various biological targets.[12][17] The macrocyclic structure confers conformational rigidity, which can lead to enhanced binding affinity and improved metabolic stability compared to their linear counterparts.[12][17] Furthermore, the thioether linkage is metabolically robust, making these compounds attractive candidates for drug development.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative thioether macrocyclic ligand and its metal complex, as well as for key characterization techniques.

Synthesis of this compound ([10]aneS3)

Materials:

-

1,2-ethanedithiol

-

1,2-dibromoethane

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Diethyl ether

-

Deionized water

Procedure:

-

Caution: 1,2-ethanedithiol and 1,2-dibromoethane are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

-

Dissolve sodium hydroxide in ethanol in a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser.

-

Slowly add a solution of 1,2-ethanedithiol in ethanol to the stirred NaOH solution at room temperature.

-

Simultaneously, add a solution of 1,2-dibromoethane in ethanol dropwise from the second dropping funnel over a period of 8-10 hours. Maintain the reaction mixture at a gentle reflux.

-

After the addition is complete, continue to reflux the mixture for an additional 2 hours.

-

Cool the reaction mixture to room temperature and filter to remove the precipitated sodium bromide.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain a crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a mixture of hexane and ethyl acetate).

-

Recrystallize the purified product from a suitable solvent (e.g., diethyl ether) to obtain white crystals of this compound.

Synthesis of a Palladium(II) Complex with[10]aneS3

Materials:

-

This compound ([10]aneS3)

-

Palladium(II) chloride (PdCl2)

-

Acetonitrile

-

Diethyl ether

Procedure:

-

Dissolve palladium(II) chloride in a minimal amount of hot acetonitrile.

-

In a separate flask, dissolve an equimolar amount of[10]aneS3 in acetonitrile.

-

Slowly add the ligand solution to the stirred palladium(II) chloride solution.

-

A yellow precipitate will form immediately. Stir the mixture at room temperature for 1 hour.

-

Collect the precipitate by filtration, wash with a small amount of acetonitrile, and then with diethyl ether.

-

Dry the product under vacuum to yield the [Pd([10]aneS3)Cl2] complex.

Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Protocol: Dissolve a small amount of the purified thioether macrocycle or its metal complex in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).[3] Record the 1H and 13C NMR spectra on a spectrometer.[3]

-

Data Interpretation: The 1H NMR spectrum will show characteristic signals for the methylene protons of the macrocyclic ring. The chemical shifts and coupling patterns can provide information about the conformation of the macrocycle in solution.[18] In the 13C NMR spectrum, the number of signals will correspond to the number of magnetically non-equivalent carbon atoms, confirming the symmetry of the molecule.[18]

Electrospray Ionization Mass Spectrometry (ESI-MS):

-

Protocol: Prepare a dilute solution of the ligand or complex in a suitable solvent (e.g., methanol, acetonitrile).[1][19] Infuse the solution directly into the ESI source of the mass spectrometer.[1][19]

-

Data Interpretation: ESI-MS is a soft ionization technique that is well-suited for the analysis of macrocyclic compounds and their metal complexes.[1][19][20] The mass spectrum will show the molecular ion peak ([M+H]+ or [M+Na]+ for the ligand, or [M+X]+ for the complex), confirming the molecular weight of the compound.[1][19][20]

Single Crystal X-ray Diffraction:

-

Protocol: Grow single crystals of the thioether macrocycle or its metal complex suitable for X-ray diffraction. This can be achieved by slow evaporation of a solvent, vapor diffusion, or layering of a solution of the compound with a non-solvent.[21][22][23][24] Mount a suitable crystal on the goniometer of a single-crystal X-ray diffractometer and collect the diffraction data.[21][22][23][24]

-

Data Interpretation: Solve and refine the crystal structure using appropriate software. The resulting structural model will provide precise information on bond lengths, bond angles, and the overall three-dimensional structure of the molecule in the solid state.[21][22][23][24]

Conclusion

Thioether macrocyclic ligands represent a rich and rewarding area of chemical research with significant implications for catalysis and drug discovery. Their unique coordination properties, arising from the presence of soft sulfur donor atoms within a pre-organized cyclic framework, allow for the formation of stable and reactive metal complexes. The continued development of novel synthetic methodologies and a deeper understanding of their structure-activity relationships will undoubtedly pave the way for the design of new catalysts and therapeutic agents with enhanced efficacy and selectivity. This guide has provided a foundational overview of the key aspects of thioether macrocyclic chemistry, offering a starting point for researchers and scientists to explore this exciting field.

References

- 1. members.tripod.com [members.tripod.com]

- 2. rsc.org [rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. Luminescent gold–thallium derivatives with a pyridine-containing 12-membered aza-thioether macrocycle - Dalton Transactions (RSC Publishing) DOI:10.1039/D1DT01599K [pubs.rsc.org]

- 5. Six-Membered Thiolate–Thione Chelate Complexes of Group 10 ElementsSyntheses, Crystal Structures, and NMR Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thioether Formation - Wordpress [reagents.acsgcipr.org]

- 7. Redox non-innocence of thioether macrocycles: elucidation of the electronic structures of mononuclear complexes of gold(II) and silver(II) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Cu(I)-thioether coordination complexes based on a chiral cyclic β-amino acid ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 10. DSpace [repository.tcu.edu]

- 11. ijtsrd.com [ijtsrd.com]

- 12. researchgate.net [researchgate.net]

- 13. Structural Diversity in Divalent Group 14 Triflate Complexes Involving Endocyclic Thia-Macrocyclic Coordination - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Collection - Catalytic Asymmetric Synthesis of Thiols - Journal of the American Chemical Society - Figshare [figshare.com]

- 16. Catalytic asymmetric synthesis of thiols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Metal complexation of thiacrown ether macrocycles by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. scilit.com [scilit.com]

- 21. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 22. fiveable.me [fiveable.me]

- 23. creative-biostructure.com [creative-biostructure.com]

- 24. Single-Crystal X-Ray Diffraction (SC-XRD) - Universität Ulm [uni-ulm.de]

Pioneering Investigations into 1,4,7-Trithiacyclononane: A Technical Guide to its Early Synthesis and Coordination Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the foundational research on 1,4,7-trithiacyclononane ([1]aneS₃), a pivotal macrocyclic ligand in coordination chemistry. It details the seminal synthetic methodologies and the initial studies into its coordination behavior with first-row transition metals, presenting the core data in a structured format for ease of reference and comparison.

Early Synthetic Routes to this compound

The synthesis of this compound, a nine-membered ring containing three sulfur atoms, presented a significant challenge to early chemists. The first successful synthesis was reported by Gerber and co-workers in 1977, followed by the development of more efficient methods that offered improved yields and simpler procedures.

The First Reported Synthesis (Gerber et al., 1977)

The inaugural synthesis of[1]aneS₃ involved a multi-step process with a modest overall yield. While the original publication provides foundational insights, subsequent methods have largely superseded this initial approach due to its complexity and low efficiency.

A Simpler, More Direct Route (Sellmann and Zapf, 1984)

A significant advancement came in 1984 with the development of a more straightforward synthetic protocol. This method offered a more accessible route to[1]aneS₃, facilitating broader investigation into its coordination chemistry.

High-Yield, One-Step Synthesis (Blower and Cooper, 1987)

A breakthrough in the synthesis of[1]aneS₃ was achieved in 1987 with a high-yield, one-step procedure. This method, which has become a widely adopted standard, dramatically improved the accessibility of the ligand for research purposes.

Experimental Protocols

This section provides detailed methodologies for the key synthetic preparations of this compound.

Synthesis of this compound via the Method of Blower and Cooper (1987)

This high-yield synthesis is the most commonly employed method for the preparation of[1]aneS₃.

Experimental Workflow:

Detailed Procedure:

-

Reaction Setup: A solution of 1,2-ethanedithiol and 1,2-dibromoethane in N,N-dimethylformamide (DMF) is prepared.

-

High Dilution Conditions: This solution is added dropwise over an extended period to a vigorously stirred suspension of cesium carbonate in a large volume of DMF. Maintaining high dilution is crucial to favor intramolecular cyclization over intermolecular polymerization.

-

Reaction: The reaction mixture is stirred at room temperature for a specified duration.

-

Work-up: The cesium salts are removed by filtration, and the DMF is removed from the filtrate under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel.

Quantitative Data from Early Syntheses

The following table summarizes the key quantitative data from the seminal synthetic reports on this compound.

| Method | Starting Materials | Solvent | Reaction Time | Temperature | Yield (%) |

| Gerber et al. (1977) | 2,2'-Thiodiethanethiol, 1,2-Dibromoethane | Ethanol/Benzene | - | Reflux | ~10 |

| Sellmann and Zapf (1984) | Bis(2-mercaptoethyl)sulfide, 1,2-Dichloroethane | Ethanol | - | Reflux | 30-40 |

| Blower and Cooper (1987) | 1,2-Ethanedithiol, 1,2-Dibromoethane | DMF | 48 h | Room Temp. | >80 |

Early Research on the Coordination Chemistry of this compound

Shortly after its synthesis, the coordination chemistry of[1]aneS₃ was explored, revealing its ability to act as a strong-field, tridentate ligand that forms stable, often homoleptic, octahedral complexes with a variety of transition metals.

Synthesis and Structure of First-Row Transition Metal Complexes

A pivotal early study detailed the synthesis and structural characterization of the bis(this compound) complexes of nickel(II), cobalt(II), and copper(II).[2] These complexes were instrumental in establishing the facial coordination mode of the ligand and its ability to enforce a near-perfect octahedral geometry around the central metal ion.

Signaling Pathway of Complex Formation:

Experimental Protocols for Metal Complex Synthesis

General Procedure for the Synthesis of M([1]aneS₃)₂₂ (M = Ni, Co, Cu)

-

Reaction: A solution of the metal(II) tetrafluoroborate salt in a suitable solvent (e.g., nitromethane) is treated with two equivalents of this compound.

-

Precipitation and Isolation: The resulting complex, which is often sparingly soluble in the reaction medium, precipitates upon formation or after a short reaction time. The solid product is collected by filtration, washed, and dried.

Quantitative Data for Early Metal Complexes

The following tables summarize the key crystallographic and spectroscopic data for the early characterized bis(this compound) metal complexes.

Crystallographic Data

| Complex | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (deg) | Z |

| --INVALID-LINK--1]aneS₃)₂₂ [2] | Monoclinic | P2₁/c | 8.681(2) | 11.685(3) | 11.624(3) | 106.57(2) | 2 |

| --INVALID-LINK--1]aneS₃)₂₂ [2] | Orthorhombic | Pbca | 19.789(40) | 15.235(12) | 9.202(3) | 90 | 4 |

| --INVALID-LINK--1]aneS₃)₂₂ [2] | Orthorhombic | Pbca | 21.169(3) | 15.193(2) | 8.729(2) | 90 | 4 |

Selected Spectroscopic and Magnetic Data

| Complex | Electronic Transitions (λ_max, nm) | Magnetic Moment (μ_eff, B.M.) |

| [Ni([1]aneS₃)₂]²⁺ | - | Diamagnetic |

| [Co([1]aneS₃)₂]²⁺ | - | Paramagnetic |

| [Cu([1]aneS₃)₂]²⁺ | - | Paramagnetic |

Note: Detailed electronic transition data from early papers can be sparse. The magnetic properties are consistent with low-spin d⁸ (Ni²⁺), high-spin d⁷ (Co²⁺), and d⁹ (Cu²⁺) configurations in an octahedral field.

This guide provides a concise yet comprehensive overview of the seminal work on this compound, offering valuable insights for researchers and professionals engaged in coordination chemistry and its applications. The detailed protocols and tabulated data serve as a practical resource for understanding the foundational principles of this important macrocyclic ligand.

References

An In-depth Technical Guide to 1,4,7-Trithiacyclononane (CAS 6573-11-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical entity with CAS number 6573-11-1, identified as 1,4,7-Trithiacyclononane. Also known as[1]aneS3, this macrocyclic thioether has garnered significant interest in the scientific community due to its exceptional properties as a tridentate ligand in coordination chemistry. This document details its chemical and physical properties, provides established experimental protocols for its synthesis and the preparation of its metal complexes, and explores its diverse applications, with a particular focus on catalysis and its emerging role in medicinal chemistry and drug development. Quantitative data is presented in structured tables for clarity, and key processes are visualized through diagrams to facilitate a deeper understanding of its utility and mechanism of action.

Chemical Information and Physical Properties

This compound is a cyclic thioether with the formula (CH2CH2S)3. It is a white to off-white crystalline solid.[2] Its structure as a nine-membered ring with three sulfur atoms positioned at the 1, 4, and 7 positions makes it an outstanding tridentate ligand, capable of coordinating to a single face of a metal ion.[3] This facial coordination is a key feature that underpins much of its unique chemistry.

Identifiers and General Properties

| Property | Value | Reference(s) |

| CAS Number | 6573-11-1 | [3] |

| IUPAC Name | 1,4,7-Trithionane | [3] |

| Synonyms | [1]aneS3, Triethylene trisulfide, 9-Thiacrown-3 | [3] |

| Molecular Formula | C6H12S3 | [3] |

| Molecular Weight | 180.35 g/mol | [3] |

| SMILES | C1CSCCSCCS1 | [3] |

| InChI Key | PQNPKQVPJAHPSB-UHFFFAOYSA-N | [3] |

Physicochemical Data

| Property | Value | Reference(s) |

| Melting Point | 78-81 °C | [4] |

| Appearance | White to off-white crystalline solid | [2] |

| Solubility | Insoluble in water; Soluble in chlorocarbons and acetone. | [3] |

| Density | 1.42 g/cm³ (calculated) | [5] |

Synthesis and Experimental Protocols

The synthesis of this compound has been optimized over the years to achieve higher yields and purity. Additionally, the synthesis of its metal complexes is a crucial step for many of its applications.

Synthesis of this compound

A simple and efficient route for the synthesis of this compound was reported by Sellmann and Zapf.[6] This method provides a significant improvement over earlier procedures.

Experimental Protocol:

-

Reactants: 1,2-ethanedithiol and 1,2-dibromoethane.

-

Procedure: A solution of 1,2-ethanedithiol in ethanol is reacted with sodium ethoxide to form the disodium salt. This is followed by a high-dilution condensation with 1,2-dibromoethane. The reaction mixture is refluxed for several hours.

-

Work-up and Purification: After cooling, the solvent is removed under reduced pressure. The residue is extracted with a suitable organic solvent (e.g., chloroform), and the organic layer is washed with water and dried. The crude product is then purified by column chromatography on silica gel to yield pure this compound.

Synthesis of a Representative Metal Complex: Ni([1]aneS3)22

The synthesis of bis(this compound)nickel(II) bis(tetrafluoroborate) is a well-established procedure and serves as a good example of the formation of a homoleptic thioether complex.[4]

Experimental Protocol:

-

Reactants: Nickel(II) bromide trihydrate (NiBr2·3H2O) and this compound ([1]aneS3).

-

Procedure: A solution of NiBr2·3H2O in methanol is treated with a methanolic solution of two equivalents of[1]aneS3. The reaction mixture is stirred at room temperature, leading to the precipitation of the nickel complex.

-

Counter-ion Exchange and Purification: The resulting precipitate is collected by filtration and washed with diethyl ether. To obtain the tetrafluoroborate salt, the bromide salt can be dissolved in a suitable solvent and treated with a source of tetrafluoroborate anions, such as AgBF4 or by using a tetrafluoroborate salt of nickel in the initial reaction. The final product is then recrystallized from a suitable solvent system (e.g., nitromethane/diethyl ether) to obtain purple crystals.[7]

Coordination Chemistry and Structural Data

This compound is known to form exceptionally stable complexes with a wide range of transition metal ions. The three soft thioether donors provide a favorable coordination environment for many metals, leading to complexes with interesting electronic and redox properties.

Structural Parameters

The crystal structure of free this compound reveals an endodentate conformation of the sulfur atoms, predisposing the ligand for facial coordination.[5] Upon complexation, it typically forms octahedral complexes of the type [M([1]aneS3)2]n+.[4]

| Parameter | Value | Reference(s) |

| Crystal System (free ligand) | Rhombohedral | [5] |

| Space Group (free ligand) | R3c | [5] |

| S-C Bond Length (free ligand) | ~1.82 Å | [5] |

| C-C Bond Length (free ligand) | ~1.51 Å | [5] |

| Coordination Geometry in [M([1]aneS3)2]n+ complexes | Octahedral | [4] |

| Ni-S bond lengths in [Ni([1]aneS3)2]2+ | 2.37 - 2.41 Å | [7] |

| Cu-S bond lengths in [Cu([1]aneS3)2]2+ | Varies due to Jahn-Teller distortion | [4] |

Electrochemical Properties

A hallmark of the metal complexes of this compound is their rich redox chemistry. The thioether ligands can stabilize multiple oxidation states of the central metal ion.

| Redox Couple | E1/2 (V vs. SHE) | Solvent/Electrolyte | Reference(s) |

| [Fe([1]aneS3)2]3+/2+ | +0.96 | Acetonitrile | [5] |

| [Cu([1]aneS3)2]2+/+ | +0.48 | Acetonitrile | [8] |

| [Ni([1]aneS3)2]3+/2+ | +0.94 | Acetonitrile | [9] |

Applications in Research and Development

The unique properties of this compound and its metal complexes have led to their application in various fields, from catalysis to medicine.

Catalysis

Complexes of this compound with metals such as palladium and manganese have been shown to be effective catalysts. For instance, palladium(II) complexes can catalyze C-H activation reactions, while manganese complexes are used for the oxidation of olefins, alkanes, and alcohols.

Medicinal Chemistry and Drug Development

The ability of this compound to form stable complexes has been exploited in the development of new therapeutic and diagnostic agents.

Complexes with radionuclides such as Technetium-99m (99mTc) and Rhenium-186/188 (186/188Re) are being investigated for applications in nuclear medicine for imaging and therapy, respectively. The stable coordination of the radioisotope by the[1]aneS3 ligand is a critical feature for these applications.

Ruthenium complexes incorporating this compound have been synthesized and evaluated for their anticancer activity. While some studies have shown modest cytotoxicity, the high stability of these complexes is a key consideration in their design and mechanism of action.[10] For instance, certain ruthenium complexes have been tested against various cancer cell lines, with IC50 values in the micromolar range.[3][11][12]

| Complex Type | Cell Line | IC50 (µM) | Reference(s) |

| Ruthenium(II) arene complexes | Various | Low µM range | [3][11] |

| Ruthenium(II) polypyridyl complexes | A549 (Lung), BEL-7402 (Liver), etc. | Low µM range | [11] |

Copper(II) complexes of this compound and its derivatives have demonstrated the ability to cleave DNA.[10][13] This property is of great interest for the development of synthetic restriction enzymes and potential therapeutic agents that target nucleic acids. The mechanism of cleavage is often proposed to be hydrolytic, which is a desirable pathway for therapeutic applications as it avoids the generation of radical species that can cause indiscriminate damage.[10]

Safety and Handling

This compound is classified as an irritant. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[14] Appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be used when handling this compound. It should be stored in a cool, dark place and is incompatible with strong oxidizing agents.[2]

Conclusion

This compound (CAS 6573-11-1) is a versatile and powerful tridentate ligand with a rich coordination chemistry. Its ability to form stable complexes with a wide array of metal ions has established its importance in fields ranging from catalysis to the development of advanced materials. For researchers and professionals in drug development, the metal complexes of this compound offer exciting opportunities, particularly in the design of novel radiopharmaceuticals, anticancer agents, and artificial nucleases. Further research into the biological activity and mechanistic pathways of these complexes will undoubtedly continue to expand their potential applications in medicine and biotechnology.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Inhibition of cancer cell growth by ruthenium complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis, structure, and DNA cleavage properties of copper(II) complexes of 1,4,7-triazacyclononane ligands featuring pairs of guanidine pendants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ruthenium Complexes as Anticancer Agents: A Brief History and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ruthenium Complexes as Promising Candidates against Lung Cancer [mdpi.com]

- 13. Efficient plasmid DNA cleavage by copper(II) complexes of 1,4,7-triazacyclononane ligands featuring xylyl-linked guanidinium groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. chemistry.du.ac.in [chemistry.du.ac.in]

An In-depth Technical Guide to the Molecular Structure of 1,4,7-Trithiacyclononane

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4,7-Trithiacyclononane, also known as[1]aneS3, is a nine-membered macrocyclic thioether with the chemical formula C₆H₁₂S₃. This molecule has garnered significant interest in coordination chemistry due to its remarkable ability to act as a facial tridentate ligand, binding a wide array of metal ions. Its unique conformational properties, particularly the endodentate (inward-pointing) arrangement of its sulfur donor atoms in the solid state, preorganizes the ligand for strong metal coordination. This technical guide provides a comprehensive overview of the molecular structure of this compound, detailing its crystallographic and spectroscopic data, conformational analysis, and the experimental protocols used for its characterization. This information is crucial for its application in the design of novel catalysts, radiopharmaceuticals, and other advanced materials.

Molecular Structure and Conformation

The molecular structure of this compound is characterized by a nine-membered ring composed of three ethylene (-CH₂CH₂-) linkages and three thioether (-S-) groups. The conformation of this macrocycle is a key determinant of its chemical properties, particularly its coordination behavior.

Solid-State Conformation: X-ray Crystallography

In the crystalline state, this compound adopts a highly symmetric C₃ conformation.[2] This conformation is characterized by the three sulfur atoms being endodentate, meaning they are directed towards the interior of the macrocyclic cavity. This arrangement is particularly significant as it pre-organizes the ligand for facial coordination to a metal center, a property that distinguishes it from many other macrocyclic ligands.

Table 1: Crystallographic Data for this compound [2]

| Parameter | Value |

| Crystal System | Rhombohedral |

| Space Group | R3c |

| a (Å) | 12.584(3) |

| b (Å) | 12.584(3) |

| c (Å) | 9.209(2) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 120 |

| V (ų) | 1262.6(6) |

| Z | 6 |

| Calculated Density (g/cm³) | 1.42 |

| R-factor | 0.0217 |

Table 2: Selected Bond Lengths and Angles for this compound (Crystalline State) [2]

| Bond/Angle | Length (Å) / Angle (°) |

| S-C | 1.824(2) |

| C-C | 1.516(3) |

| C-S-C | 102.6(1) |

| S-C-C | 115.0(1) |

| Transannular S-S distance | 3.45 |

Gas-Phase and Solution Conformation

While the C₃ conformation is dominant in the solid state, studies in the gas phase and in solution reveal a more complex conformational landscape. Computational studies, including molecular mechanics (MM2), density functional theory (DFT), and second-order Møller-Plesset (MP2) calculations, have explored the relative energies of different conformers.[3]

These studies suggest that a conformation with C₁ symmetry is the global minimum in the gas phase, being slightly more stable than the C₃ and C₂ conformations. Gas electron diffraction (GED) studies also support the predominance of C₁ and C₂ conformers in the gas phase over the C₃ form observed in the crystal.[3]

Table 3: Calculated Relative Energies of this compound Conformers [3]

| Conformer (Symmetry) | Relative Energy (kcal/mol) - MM2(91) | Relative Energy (kcal/mol) - DFT (BP86) |

| C₁ | 0.00 | 0.00 |

| C₃ | 0.03 | > 4.0 |

| C₂ | 1.78 | Low-energy conformer |

This difference between the solid-state and gas-phase/solution conformations highlights the influence of crystal packing forces on the molecular structure.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the structure and purity of this compound and for studying its behavior in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the symmetry of the molecule in solution, the ¹H and ¹³C NMR spectra of this compound are relatively simple.

Table 4: NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity |

| ¹H (in CDCl₃) | ~2.9 | s |

| ¹³C (in CDCl₃) | ~35 | s |

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration. The presence of a single peak in both ¹H and ¹³C NMR spectra is consistent with the chemically equivalent nature of all methylene protons and carbons, respectively, due to rapid conformational averaging in solution at room temperature.

Experimental Protocols

Synthesis of this compound

A high-yield, one-step synthesis of this compound has been reported.[4] A common synthetic route involves the reaction of two equivalents of 2-mercaptoethyl sulfide with one equivalent of 1,2-dibromoethane in the presence of a base. Another established method is the reaction of 3-thiapentane-1,5-dithiol with substituted vicinal dibromides.[5]

Illustrative Synthesis Workflow:

Caption: Illustrative workflow for the synthesis of this compound.

Single-Crystal X-ray Diffraction

The determination of the solid-state structure of this compound was achieved through single-crystal X-ray diffraction.[2]

Experimental Workflow for X-ray Crystallography:

Caption: General workflow for single-crystal X-ray diffraction analysis.

Methodology Details: A suitable single crystal of this compound is mounted on a goniometer. X-ray diffraction data is collected, typically using Mo Kα radiation. The structure is solved using direct methods or Patterson methods (heavy-atom method in this case) and refined using full-matrix least-squares procedures.[2] The refinement converges to a final R-factor, which indicates the quality of the fit between the experimental data and the calculated model. For this compound, the refinement converged at an R-factor of 0.0217.[2]

Computational Analysis of Conformational Preferences

The relative energies of different conformers of this compound have been investigated using computational methods.[3]

Logical Workflow for Conformational Analysis:

Caption: A typical workflow for the computational conformational analysis of a molecule.

This approach involves an initial broad search of the conformational space using a computationally less expensive method like molecular mechanics, followed by more accurate geometry optimization and energy calculations of the low-energy conformers using higher-level methods like DFT or MP2.[3]

Significance in Drug Development and Research

The well-defined tridentate coordination and the pre-organized endodentate conformation make this compound a powerful ligand in various fields of research and development:

-

Radiopharmaceuticals: The ability to form stable complexes with a variety of metal ions, including radionuclides, makes it a valuable chelating agent for the development of diagnostic and therapeutic radiopharmaceuticals.[5]

-

Catalysis: Metal complexes of this compound can serve as catalysts in a range of chemical transformations. The defined coordination sphere around the metal center can be tuned to achieve specific catalytic activity and selectivity.

-

Bioinorganic Chemistry: As a mimic of the coordination environment of sulfur-containing amino acid residues in metalloproteins, it is a useful ligand for modeling the active sites of enzymes and understanding their mechanisms.

-

Materials Science: The incorporation of this compound into larger molecular architectures can lead to the development of new materials with interesting electronic, magnetic, or optical properties.

Conclusion

This compound is a fascinating macrocyclic molecule with a rich conformational landscape and exceptional coordination properties. Its solid-state structure, characterized by a C₃ symmetry with endodentate sulfur atoms, provides a pre-organized platform for facial tridentate metal chelation. While in the gas phase and solution, a more flexible nature is observed with the C₁ conformer being the most stable. The detailed understanding of its molecular structure, as elucidated by X-ray crystallography, NMR spectroscopy, and computational studies, is paramount for the rational design of its derivatives and their application in diverse scientific disciplines, including drug development, catalysis, and materials science. This guide provides the core technical information necessary for researchers and scientists to effectively utilize this versatile macrocyclic ligand in their endeavors.

References

A Technical Guide to the Spectroscopic Data of 9-ane-S3 (1,4,7-Trithiacyclononane)

Introduction

1,4,7-Trithiacyclononane, commonly known as 9-ane-S3, is a cyclic thioether with the chemical formula (CH₂CH₂S)₃.[1] It belongs to the class of crown thioethers and is notable for its role as a highly effective tridentate ligand in coordination chemistry.[1] The sulfur atoms are pre-organized for facial co-ordination, allowing it to form stable octahedral complexes with a variety of transition metals, such as iron, gold, and copper.[1][2][3] This guide provides an in-depth overview of the key spectroscopic data used to characterize 9-ane-S3, along with the experimental protocols for obtaining this information.

Data Presentation: Spectroscopic and Structural Parameters

The structural and spectroscopic properties of 9-ane-S3 have been characterized by several methods. The quantitative data are summarized in the tables below.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a primary tool for elucidating the solution-state structure and dynamics of 9-ane-S3. Due to the molecule's high symmetry, the spectra are relatively simple.

| Nucleus | Solvent | Chemical Shift (δ) | Multiplicity | Notes |

| ¹H NMR | CDCl₃ | ~2.88 ppm | Singlet | All 12 methylene protons are chemically equivalent due to rapid conformational fluxing at room temperature. |

| ¹³C NMR | Toluene | Single Peak | Singlet | Only a single resonance is observed from room temperature down to 190 K, indicating that all 6 carbon atoms are equivalent.[3] |

Table 2: Vibrational Spectroscopy Data (IR & Raman)

Vibrational spectroscopy probes the bonding structure of 9-ane-S3. The key absorptions are related to the C-H and C-S bonds.

| Technique | Frequency (cm⁻¹) | Vibrational Mode Assignment |

| IR | ~2900-3000 | C-H Stretching |

| IR | ~1420 | C-H Scissoring/Bending |

| IR / Raman | ~650-750 | C-S Stretching |

Note: Specific peak values can vary based on the sample state (solid/solution) and experimental conditions. The C-S stretching mode is typically weak in IR but produces a stronger signal in Raman spectroscopy.[4][5]

Table 3: Mass Spectrometry Data

Mass spectrometry is used to confirm the molecular weight and isotopic distribution of the molecule.

| Technique | Parameter | Value | Notes |

| ESI-MS | Molecular Weight | 180.35 g/mol | Calculated for C₆H₁₂S₃.[6] |

| ESI-MS | [M+H]⁺ | m/z ≈ 181.0 | The expected molecular ion peak in positive ion mode. |

| ESI-MS | Isotope Pattern | Characteristic pattern due to the natural abundance of ³³S and ³⁴S isotopes. |

Table 4: Single-Crystal X-ray Crystallography Data

X-ray crystallography provides the precise solid-state structure, including bond lengths and angles. In the crystalline state, 9-ane-S3 adopts a conformation with C₃ symmetry where the sulfur atoms are endodentate (pointing inwards).[7]

| Parameter | Value | Reference |

| Crystal System | Rhombohedral | [7] |

| Space Group | R3c | [7] |

| C-S Bond Length | ~1.82 Å | |

| C-C Bond Length | ~1.52 Å | |

| S-C-C Bond Angle | ~115.0° | [3] |

| C-S-C Bond Angle | ~103.8° | [3] |

| Transannular S-S Distance | 3.45 Å | [7] |

Experimental Protocols

The acquisition of high-quality spectroscopic data relies on standardized experimental procedures. The following sections detail the general methodologies for the characterization of 9-ane-S3.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides information on the connectivity and chemical environment of atoms.[8]

-

Sample Preparation: A sample of 9-ane-S3 (typically 1-10 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, toluene-d₈) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[8]

-

Instrumentation: Data is acquired on a high-field NMR spectrometer (e.g., 300-600 MHz).

-

¹H NMR Acquisition: A standard one-pulse experiment is performed. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-5 seconds, and acquisition of 16-64 scans to ensure a good signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled experiment is typically used to simplify the spectrum to single lines for each unique carbon. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required due to the lower natural abundance of ¹³C and its longer relaxation times.

-

Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are then referenced to the internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by the molecule's vibrational modes.[9]

-

Sample Preparation (Solid): A small amount of solid 9-ane-S3 is mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, for Attenuated Total Reflectance (ATR) IR, the solid sample is placed directly onto the ATR crystal.[10]

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum (of the empty sample compartment or KBr pellet) is collected first. The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹. The final absorbance spectrum is generated by ratioing the sample spectrum against the background.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR that measures the inelastic scattering of monochromatic light resulting from molecular vibrations.[4][5]

-

Sample Preparation: A small amount of the solid sample is placed in a glass capillary tube or on a microscope slide. Aqueous solutions can also be analyzed as water is a weak Raman scatterer.[5]

-

Instrumentation: A Raman spectrometer equipped with a laser source (e.g., 532 nm or 785 nm) is used.

-

Data Acquisition: The laser is focused on the sample. The scattered light is collected and passed through a filter to remove the intense Rayleigh scattering. The remaining Raman scattered light is dispersed by a grating and detected. Care must be taken to avoid sample degradation from laser-induced heating.[11]

Mass Spectrometry (MS)

MS is used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.[12]

-

Sample Preparation: A dilute solution of 9-ane-S3 is prepared in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: An Electrospray Ionization (ESI) mass spectrometer is commonly used for this type of molecule.

-

Data Acquisition: The sample solution is infused into the ESI source, where it is nebulized and ionized to form gaseous ions (e.g., [M+H]⁺). These ions are then guided into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their m/z ratio.

-

Data Analysis: The resulting mass spectrum plots ion intensity versus m/z. The molecular weight is confirmed from the parent ion peak, and the isotopic distribution is compared with the theoretical pattern for the chemical formula C₆H₁₂S₃.

Mandatory Visualization

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a macrocyclic compound such as 9-ane-S3.

Caption: Workflow for the synthesis and spectroscopic characterization of 9-ane-S3.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. electronicsandbooks.com [electronicsandbooks.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. plus.ac.at [plus.ac.at]

- 6. This compound 97 6573-11-1 [sigmaaldrich.com]

- 7. electronicsandbooks.com [electronicsandbooks.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. pubs.acs.org [pubs.acs.org]

- 11. s-a-s.org [s-a-s.org]

- 12. Allosteric mechanisms can be distinguished using structural mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Conformational Landscape of 1,4,7-Trithiacyclononane: A Detailed Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the conformational preferences of 1,4,7-trithiacyclononane ([1]aneS3), a fundamental nine-membered crown thioether. Understanding the three-dimensional structure and dynamic behavior of this macrocycle is crucial for its application in coordination chemistry, the design of metal-based therapeutics, and as a scaffold in drug development. This document summarizes key quantitative data from solid-state, gas-phase, and computational studies, outlines detailed experimental methodologies, and presents visual representations of conformational relationships and experimental workflows.

Core Concepts in the Conformational Analysis of this compound

The conformational flexibility of this compound gives rise to several stable, low-energy conformers. The most frequently discussed are the highly symmetric C3 conformation and the less symmetric C2 and C1 conformations. The relative stability of these conformers is highly dependent on the physical state (solid, gas, or solution) and the methodology used for their determination.

In the solid state , X-ray crystallography reveals a single, highly ordered conformation. In the gas phase , where intermolecular forces are minimized, a different conformational preference is observed. Computational methods , such as molecular mechanics (MM) and density functional theory (DFT), provide valuable insights into the relative energies and geometries of these conformers, although the results can be sensitive to the level of theory and force field employed.

Quantitative Conformational Data

The following tables summarize the key structural parameters and relative energies for the principal conformers of this compound as determined by various experimental and computational techniques.

Table 1: Structural Parameters of the C3 Conformation in the Crystalline State (X-ray Crystallography)

| Parameter | Value |

| Bond Length (S-C) | 1.820(5) Å, 1.823(5) Å |

| Bond Length (C-C) | 1.510(6) Å |

| Bond Angle (C-S-C) | 103.0(3)° |

| Bond Angle (S-C-C) | 114.7(3)° |

| Transannular S-S Distance | 3.45 Å |

Data from Glass, R. S.; Wilson, G. S.; Setzer, W. N. J. Am. Chem. Soc. 1980, 102 (15), 5068–5069.

Table 2: Relative Energies of this compound Conformers

| Method | C1 Conformer (kcal/mol) | C2 Conformer (kcal/mol) | C3 Conformer (kcal/mol) |

| MM2(91) | 0.00 (Global Minimum) | 1.78 | 0.03 |

| DFT (BP86) | Low-energy | Low-energy | > 4.0 |

| Gas Electron Diffraction | Favored | Slightly less favored | Significantly less favored |

Computational data from Jagannadh, B.; Reddy, S. S.; J. Mol. Model. 2004, 10 (1), 55-59. Gas-phase data interpretation from Blom, R.; Rankin, D. W. H.; Robertson, H. E.; Schröder, M.; Taylor, A. J. Chem. Soc., Perkin Trans. 2 1991, 0 (5), 773-777.

Conformational Interconversion and Dynamics

The different conformers of this compound are in dynamic equilibrium, interconverting through low-energy pathways. The following diagram illustrates the proposed relationship between the key conformers. The exact energy barriers for these interconversions have not been extensively reported in the literature, but computational studies suggest that they are readily accessible at room temperature.

Experimental and Computational Protocols

A combination of experimental and computational techniques is essential for a thorough conformational analysis of flexible molecules like this compound.

X-ray Crystallography

Objective: To determine the precise three-dimensional structure of the molecule in the solid state.

Methodology:

-

Crystal Growth: Single crystals of this compound are grown by slow evaporation of a suitable solvent, such as ethanol.

-

Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods to obtain the initial positions of the atoms. The atomic coordinates and thermal parameters are then refined using least-squares methods to achieve the best fit with the experimental data.

Gas Electron Diffraction (GED)

Objective: To determine the molecular structure in the gas phase, free from intermolecular interactions.

Methodology:

-

Sample Introduction: A gaseous beam of this compound is introduced into a high-vacuum chamber.

-

Electron Scattering: The molecular beam is intersected by a high-energy electron beam, and the scattered electrons are detected on a photographic plate or a CCD detector.

-

Data Analysis: The scattering pattern is analyzed to obtain a radial distribution function, which provides information about the interatomic distances in the molecule. Different conformational models (e.g., C1, C2, C3) are then fitted to the experimental data to determine the most probable structure and the relative populations of the conformers.

Computational Modeling

Objective: To calculate the geometries, energies, and other properties of the different conformers.

Methodology:

-

Conformational Search: A systematic or stochastic conformational search is performed to identify all possible low-energy conformers. This can be done using molecular mechanics force fields (e.g., MM2, MMFF).

-

Geometry Optimization and Energy Calculation: The geometries of the identified conformers are optimized, and their energies are calculated using higher-level methods, such as Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP, BP86) and basis set (e.g., 6-31G*, cc-pVTZ).

-

Frequency Analysis: Vibrational frequency calculations are performed to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain thermodynamic data.

Workflow for Conformational Analysis

The following diagram illustrates a typical workflow for the comprehensive conformational analysis of a flexible macrocycle like this compound.

Conclusion

The conformational landscape of this compound is complex, with multiple low-energy conformers accessible under different conditions. In the solid state, the molecule adopts a highly symmetric C3 conformation. In contrast, gas-phase and computational studies suggest that less symmetric C1 and C2 conformers are energetically more favorable. A comprehensive understanding of this conformational flexibility is paramount for predicting and controlling the coordination behavior of this important macrocycle and for its rational application in the design of novel chemical entities for therapeutic and other applications. Further studies, particularly detailed solution-phase NMR analysis and computational investigations of the interconversion pathways, would provide a more complete picture of the dynamic behavior of this compound.

References

Solubility Profile of 1,4,7-Trithiacyclononane in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4,7-Trithiacyclononane, also known as[1]aneS3, is a cyclic thioether with the chemical formula (CH₂CH₂S)₃. This macrocycle has garnered significant interest in coordination chemistry due to its ability to act as a tridentate ligand, forming stable complexes with a variety of metal ions. Its applications extend to catalysis, materials science, and as a building block in the synthesis of more complex molecules. Understanding the solubility of this compound in various organic solvents is crucial for its synthesis, purification, and application in these fields. This technical guide provides a comprehensive overview of the available solubility data, detailed experimental protocols for solubility determination, and visual representations of the experimental workflow.

Solubility Data

Quantitative solubility data for this compound in organic solvents is not extensively reported in publicly available literature. However, qualitative solubility information has been established through various studies and chemical database entries. The compound is generally described as a colorless solid that is insoluble in water but soluble in certain organic solvents.[2]

The following table summarizes the qualitative solubility of this compound in a range of common organic solvents based on available information.

| Solvent Class | Solvent Name | Qualitative Solubility |

| Chlorocarbons | Dichloromethane | Soluble[2] |

| Chloroform | Soluble[2] | |

| Ketones | Acetone | Soluble[2] |

| Ethers | Diethyl Ether | Information not available |

| Tetrahydrofuran (THF) | Information not available | |

| Alcohols | Methanol | Information not available |

| Ethanol | Information not available | |

| Hydrocarbons | Hexane | Information not available |

| Toluene | Information not available | |

| Amides | Dimethylformamide (DMF) | Information not available |

| Sulfoxides | Dimethyl Sulfoxide (DMSO) | Information not available |

| Water | Water | Insoluble[2] |

Experimental Protocols for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent. This protocol is a generalized procedure based on common laboratory practices for solubility assessment.

Objective:

To determine the solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (solid, >98% purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature bath or incubator

-

Vortex mixer

-

Centrifuge

-

Syringe filters (0.45 µm pore size, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution: a. Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent (e.g., 5 mL). The excess solid is necessary to ensure that the solution becomes saturated. b. Tightly cap the vial to prevent solvent evaporation. c. Place the vial in a constant temperature bath set to the desired temperature (e.g., 25 °C) and allow it to equilibrate for at least 24 hours. d. During the equilibration period, agitate the mixture periodically using a vortex mixer to facilitate the dissolution process.

-

Sample Collection and Preparation: a. After the equilibration period, allow the vial to stand undisturbed in the constant temperature bath for at least 2 hours to allow the excess solid to settle. b. Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a pre-warmed pipette to avoid precipitation due to temperature changes. c. Immediately filter the collected supernatant through a 0.45 µm syringe filter into a clean, pre-weighed vial. This step is crucial to remove any undissolved microcrystals. d. Determine the mass of the filtered solution.